molecular formula C3H4N4O3 B11556029 2-methyl-4-nitro-2H-1,2,3-triazole 1-oxide

2-methyl-4-nitro-2H-1,2,3-triazole 1-oxide

Cat. No.: B11556029
M. Wt: 144.09 g/mol
InChI Key: AIOXQTXOWLJLCY-UHFFFAOYSA-N
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Description

2-methyl-4-nitro-2H-1,2,3-triazole 1-oxide is a nitrogen-rich heterocyclic compound. It belongs to the class of triazoles, which are known for their high nitrogen content and thermal stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-nitro-2H-1,2,3-triazole 1-oxide typically involves the nitration of 2-methyl-1,2,3-triazole. The reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The product is then purified through recrystallization from a suitable solvent mixture, such as hexane and isopropyl alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-nitro-2H-1,2,3-triazole 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methyl-4-nitro-2H-1,2,3-triazole 1-oxide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s high nitrogen content and ability to release energy upon decomposition make it effective in applications such as radiosensitization and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-nitro-2H-1,2,3-triazole 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high nitrogen content and thermal stability make it particularly suitable for high-energy applications .

Properties

Molecular Formula

C3H4N4O3

Molecular Weight

144.09 g/mol

IUPAC Name

2-methyl-4-nitro-1-oxidotriazol-1-ium

InChI

InChI=1S/C3H4N4O3/c1-5-4-3(7(9)10)2-6(5)8/h2H,1H3

InChI Key

AIOXQTXOWLJLCY-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(C=[N+]1[O-])[N+](=O)[O-]

Origin of Product

United States

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